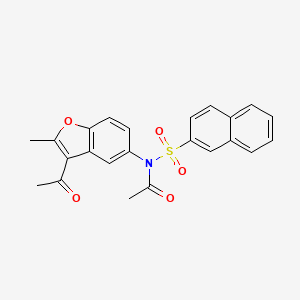![molecular formula C13H13N3O3 B15001759 4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15001759.png)
4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridin-6-ones. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a phenyl ring substituted with hydroxy and methoxy groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be achieved through various synthetic routes. One efficient method involves the N-heterocyclic carbene-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This reaction is known for its mild conditions, broad substrate scope, and scalability . The synthesized products are typically purified by column chromatography using silica gel and confirmed by various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry .
Analyse Des Réactions Chimiques
4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the phenyl ring.
Substitution: The hydroxy and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA synthesis, leading to a delay in the S phase of the cell cycle, which suppresses cell growth and colony formation . This compound may also interact with microtubules, affecting their polymerization and stability .
Comparaison Avec Des Composés Similaires
4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Combretastatin derivatives: Potent microtubule targeting agents. The uniqueness of 4-(3-HYDROXY-4-METHOXYPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other compounds in the same class.
Propriétés
Formule moléculaire |
C13H13N3O3 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C13H13N3O3/c1-19-11-3-2-7(4-10(11)17)8-5-12(18)15-13-9(8)6-14-16-13/h2-4,6,8,17H,5H2,1H3,(H2,14,15,16,18) |
Clé InChI |
UXLAWUMZNGIAPT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=NN3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-7-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001676.png)
![2,10-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B15001688.png)

![3-(2-chloro-4-methylphenyl)-5-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B15001698.png)
![7-(3-Phenoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15001704.png)
![8-({2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]ethyl}sulfanyl)-7-(2-ethylhexyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15001710.png)
![6-chloro-N-[3-(trifluoromethyl)phenyl]-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15001712.png)
![N-(4-methoxybenzyl)-3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-1,2,4-oxadiazol-5-amine](/img/structure/B15001723.png)
![5-[(6-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15001730.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)pentanamide](/img/structure/B15001733.png)
![ethyl 5-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B15001741.png)



